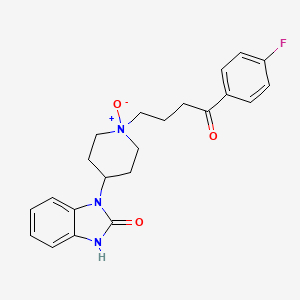
trans-Benperidol N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benperidol N-Oxide (cis and trans) is a derivative of Benperidol, a neuroleptic butyrophenone used primarily as an antipsychotic. The compound is characterized by the presence of an N-oxide functional group, which can exist in both cis and trans isomeric forms. This compound is often used as a reference standard in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benperidol N-Oxide (cis and trans) typically involves the oxidation of Benperidol. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction conditions often require a controlled temperature and pH to ensure the formation of both cis and trans isomers .
Industrial Production Methods
Industrial production of Benperidol N-Oxide (cis and trans) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benperidol N-Oxide (cis and trans) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different degradation products.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines and thiols under basic conditions.
Major Products Formed
Oxidation: Various degradation products.
Reduction: Benperidol.
Substitution: Substituted derivatives of Benperidol N-Oxide.
Scientific Research Applications
Benperidol N-Oxide (cis and trans) has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a degradation product in drug metabolism studies.
Industry: Used in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of Benperidol N-Oxide (cis and trans) involves its interaction with dopamine receptors in the brain, similar to Benperidol. The N-oxide group may influence the compound’s binding affinity and metabolic stability. The molecular targets include dopamine D2 receptors, and the pathways involved are related to the modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
Benperidol: The parent compound, primarily used as an antipsychotic.
Haloperidol N-Oxide: Another N-oxide derivative of a butyrophenone antipsychotic.
Trifluperidol N-Oxide: Similar in structure and function to Benperidol N-Oxide.
Uniqueness
Benperidol N-Oxide (cis and trans) is unique due to its specific isomeric forms and the presence of the N-oxide group, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying the effects of structural modifications on drug activity and stability .
Properties
Molecular Formula |
C22H24FN3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H24FN3O3/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) |
InChI Key |
YRAWEFKBIAYKNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


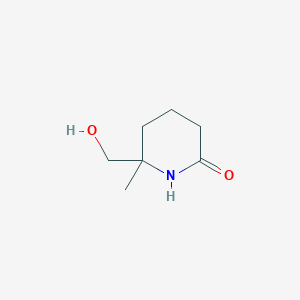
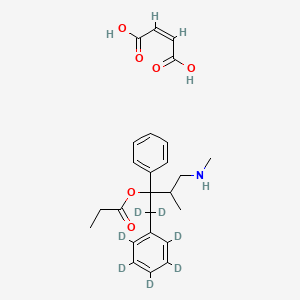

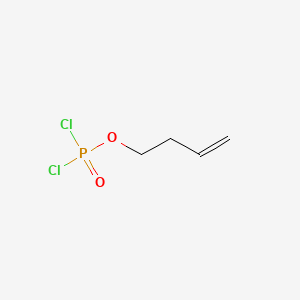
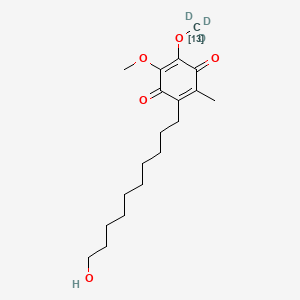
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
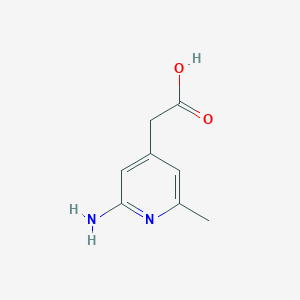
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
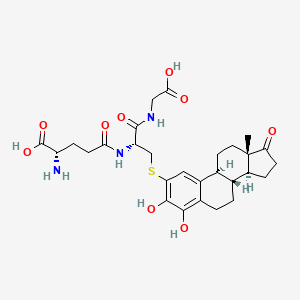

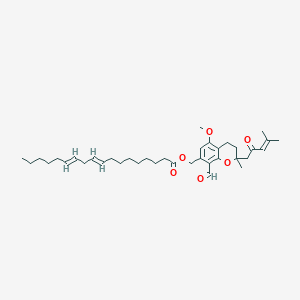
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
